molecular formula C18H16BrN5O3 B2518101 methyl 4-(5-amino-1-(3-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate CAS No. 899981-61-4

methyl 4-(5-amino-1-(3-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate

Cat. No.: B2518101
CAS No.: 899981-61-4
M. Wt: 430.262
InChI Key: PWTCIXHLDMPTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(5-amino-1-(3-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate is a useful research compound. Its molecular formula is C18H16BrN5O3 and its molecular weight is 430.262. The purity is usually 95%.
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Scientific Research Applications

Subheading

Anticancer Properties of Triazole DerivativesResearch on triazole derivatives, like methyl 4-(5-amino-1-(3-bromobenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate, has shown promising anticancer potential. For instance, Bekircan et al. (2008) synthesized various 4-amino-triazole derivatives and evaluated their anticancer activity against a range of cancer cell lines, including lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers. The study revealed that certain synthesized compounds exhibited significant anticancer effects, emphasizing the potential of these derivatives in cancer treatment research (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Antimicrobial Activities of Triazole Derivatives

Subheading

Antimicrobial Potential of Triazole CompoundsTriazole derivatives have also been found to possess antimicrobial properties. A study by Bektaş et al. (2007) focused on synthesizing new 1,2,4-triazole derivatives and testing their antimicrobial activities. The results showed that some of the synthesized compounds had good to moderate activities against various microorganisms, highlighting the potential use of triazole derivatives in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antioxidant Properties of Triazole Compounds

Subheading

Antioxidant Effects of Triazole-Based CompoundsIn addition to their anticancer and antimicrobial properties, certain triazole derivatives have shown antioxidant capabilities. For example, a study conducted by Hussain (2016) synthesized new 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol and assessed their antioxidant properties using DPPH and FRAP assays. The study found that compounds like 7d, 7e, and 7f exhibited significant free-radical scavenging abilities in both assays, indicating the potential of these compounds as antioxidants (Hussain, 2016).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it’s handled and stored .

Future Directions

Future research could explore the potential applications of this compound in various fields such as medicine or materials science. Its synthesis process could also be optimized to improve yield and reduce costs .

Properties

IUPAC Name

methyl 4-[[5-amino-1-[(3-bromophenyl)methyl]triazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN5O3/c1-27-18(26)12-5-7-14(8-6-12)21-17(25)15-16(20)24(23-22-15)10-11-3-2-4-13(19)9-11/h2-9H,10,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTCIXHLDMPTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.